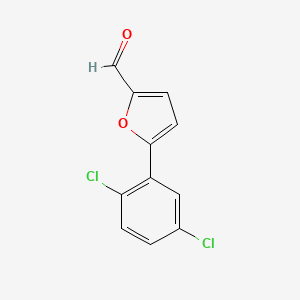

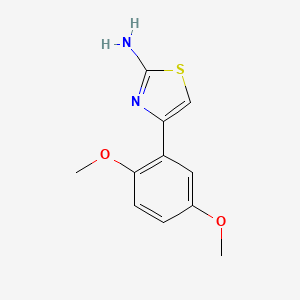

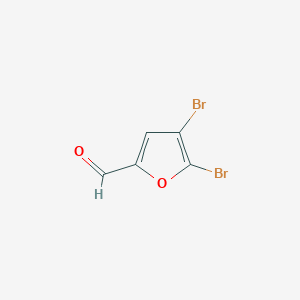

4,5-Dibromo-2-furfuraldéhyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4,5-Dibromo-2-furaldehyde and its derivatives involves several key reactions. One approach includes the nitration of 4,5-Dibromo-2-furaldehyde, which leads to the replacement of the bromine atom in the furan nucleus by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate. Additionally, the reaction of butyllithium with 4,5-Dibromo-2-furaldehyde acetal facilitates the replacement of the bromide in the α-position of the furan nucleus by lithium, showcasing the compound's reactivity and potential for functionalization (Tarasova & Gol'dfarb, 1965).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic and computational methods has revealed detailed insights into the electronic structure of 4,5-Dibromo-2-furaldehyde derivatives. Studies on similar compounds, such as 5-(hydroxymethyl)-2-furaldehyde, have utilized Density Functional Theory (DFT) to optimize molecular geometry, vibrational properties, and electronic properties, providing a comprehensive understanding of the structural and electronic nuances of these molecules (Rajkumar et al., 2020).

Chemical Reactions and Properties

4,5-Dibromo-2-furaldehyde undergoes various chemical reactions, demonstrating its versatility. For instance, its interaction with secondary amines under Lewis acid catalysis results in the formation of 4,5-diaminocyclopent-2-enones, a process that showcases its reactivity and potential for creating complex molecular structures (Li & Batey, 2007).

Physical Properties Analysis

The physical properties of 4,5-Dibromo-2-furaldehyde derivatives can be deduced from studies on similar furan compounds. For example, the molecular geometry and conformational properties of 5-methyl-2-furaldehyde have been determined through electron diffraction, offering insights into the bond lengths, angles, and overall molecular structure that likely share similarities with 4,5-Dibromo-2-furaldehyde derivatives (Shishkov, Vilkov, & Hargittai, 1995).

Chemical Properties Analysis

The chemical properties of 4,5-Dibromo-2-furaldehyde are pivotal in its application in synthetic chemistry. Its ability to undergo diverse reactions, such as palladium-catalyzed cross-coupling, highlights its utility in synthesizing a wide range of functionalized furan derivatives. These reactions are not only indicative of its chemical reactivity but also of its potential to serve as a building block in organic synthesis (Gauthier et al., 2002).

Applications De Recherche Scientifique

Synthèse de nouveaux composés furaniques

Le 4,5-Dibromo-2-furfuraldéhyde peut être utilisé pour préparer de nouveaux composés furaniques difficiles d'accès avec trois substituants dans le noyau . Cela élargit la gamme de composés furaniques disponibles pour diverses applications en recherche scientifique .

Nitration

La nitration du this compound avec de l'acide nitrique dans l'anhydride acétique remplace l'atome de brome en position α du noyau furanique par un groupe nitro, formant le diacétate de 4-bromo-5-nitro-2-furanméthanediol . Cette réaction peut être utilisée dans la synthèse de divers composés nitro .

Réaction avec le butyllithium

Dans la réaction du butyllithium avec l'acétal de this compound, le brome en position α du noyau furanique est remplacé par du lithium . Cette réaction peut être utilisée dans la synthèse de divers composés lithium .

Synthèse de l'alcool furfurylique

L'alcool furfurylique, un produit important, peut être produit par hydrogénation catalytique du furfural . Le this compound peut être converti en furfural, qui peut ensuite être hydrogéné pour produire de l'alcool furfurylique .

Production d'acide furoïque

La réaction de Cannizzaro du furfural produit de l'acide furoïque , qui est une matière première importante pour la synthèse organique et un composé intermédiaire dans la production de médicaments et de parfums . Le this compound peut être converti en furfural, qui peut ensuite subir la réaction de Cannizzaro .

Production d'hydroxyméthylfurfural

L'hydroxyméthylation du furfural avec du formaldéhyde est la méthode commerciale de production d'hydroxyméthylfurfural . Le this compound peut être converti en furfural, qui peut ensuite être hydroxyméthylé .

Synthèse du furane et du tétrahydrofurane

La production commerciale de furane et de tétrahydrofurane (THF) s'effectue par décarbonylation catalytique et hydrogénation successive du furfural . Le this compound peut être converti en furfural, qui peut ensuite être décarbonylé et hydrogéné .

Synthèse de cyclobutènediones furanyles

Le this compound peut être utilisé comme bloc de construction pour la synthèse de cyclobutènediones furanyles , qui sont de puissants antagonistes des récepteurs couplés aux protéines G . Cela a des applications potentielles dans le développement de nouveaux produits pharmaceutiques .

Safety and Hazards

Orientations Futures

The future directions of 4,5-dibromo-2-furaldehyde could involve its use as a starting compound for further transformations in several directions. For example, via the stage of the elimination of bromine from the α-position of the nucleus, it is possible to pass to 2,4-disubstituted furans . It is also possible to use these derivatives in the preparation of various trisubstituted furans .

Mécanisme D'action

Target of Action

The primary target of 4,5-Dibromo-2-furaldehyde is the furan nucleus . The compound interacts with this target through a series of chemical reactions, leading to various transformations .

Mode of Action

The mode of action of 4,5-Dibromo-2-furaldehyde involves several steps. First, the compound undergoes nitration with nitric acid in acetic anhydride, which results in the replacement of the bromine atom in the α-position of the furan nucleus by a nitro group . This forms 4-bromo-5-nitro-2-furanmethanediol diacetate .

In another reaction, butyllithium replaces the bromide in the α-position of the furan nucleus with lithium . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.

Biochemical Pathways

The biochemical pathways affected by 4,5-Dibromo-2-furaldehyde are primarily related to the synthesis of furan compounds . The compound can be used as a starting point for further transformations, leading to the creation of various trisubstituted furans . These furans may be of interest as physiologically active substances or for the synthesis of compounds close in structure to natural products .

Result of Action

The result of the action of 4,5-Dibromo-2-furaldehyde is the formation of new furan compounds with three substituents in the nucleus

Action Environment

The action of 4,5-Dibromo-2-furaldehyde can be influenced by various environmental factors. For example, the presence of other reactive groups can affect the compound’s reactions . Additionally, the compound’s reactivity may be affected by temperature, as evidenced by the unsuccessful attempt to eliminate a bromine atom from the aldehyde at temperatures between -10 and -15 degrees Celsius .

Propriétés

IUPAC Name |

4,5-dibromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHHCCZDQZBLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360170 | |

| Record name | 4,5-Dibromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2433-85-4 | |

| Record name | 4,5-Dibromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4,5-dibromo-2-furaldehyde in organic synthesis?

A1: 4,5-Dibromo-2-furaldehyde serves as a valuable building block in organic synthesis. Its structure, containing a furan ring with two bromine atoms and an aldehyde group, allows for various chemical transformations. [] This versatility makes it a useful precursor for synthesizing more complex molecules. []

Q2: Can you provide an example of how 4,5-dibromo-2-furaldehyde is used to create other compounds?

A2: While the specific reactions are not detailed in the abstract, the title "Syntheses from 4,5-dibromo-2-furaldehyde" implies its use as a starting material. [] The bromine atoms can participate in substitution reactions, while the aldehyde group can undergo reactions like oxidations, reductions, or condensations to build upon the furan core structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.